Cerium(III) ammonium nitrate tetrahydrate
Description
Significance of Cerium(III) Species in Modern Chemistry and Materials Science
The significance of cerium(III) species in modern chemistry is intrinsically linked to the element's variable oxidation states, primarily the accessible +3 and +4 states. newworldencyclopedia.org This redox couple (Ce³⁺/Ce⁴⁺) is central to its catalytic activity, allowing it to facilitate a wide range of chemical transformations. researchgate.net In materials science, cerium-based materials are prized for their thermal stability and oxygen storage capacity, which are critical in applications such as automotive catalytic converters and solid oxide fuel cells. researchgate.net The ability of cerium(III) species to act as potent antioxidants is also being explored in various fields. researchgate.net
The unique 4f electron configuration of cerium endows it with distinct photochemical and photophysical properties. Recent research has highlighted the potential of cerium(III) complexes as photosensitizers, capable of absorbing light and driving chemical reactions. acs.org This opens up new avenues for developing sustainable and light-driven chemical processes.
Overview of Cerium(III) Ammonium (B1175870) Nitrate (B79036) Tetrahydrate as a Versatile Reagent
Cerium(III) ammonium nitrate tetrahydrate is a highly water-soluble crystalline cerium source, a property that enhances its utility in various chemical reactions. americanelements.comchemicalbook.com It is recognized as a useful oxidant in organic synthesis. chemicalbook.comfishersci.se
One of the notable applications of this reagent is in the synthesis of quinoxaline (B1680401) derivatives. chemicalbook.comfishersci.se Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with applications as DNA cleaving agents, dyes, and organic semiconductors. chemicalbook.comfishersci.se this compound also finds use in organometallic chemistry for the release of organic ligands from metal carbonyls. In this process, the metal center is oxidized, leading to the liberation of the organic ligand which can then be used in further synthetic steps. chemicalbook.comfishersci.se
Furthermore, research has demonstrated its role as a scavenger for reactive oxygen species (ROS) in studies evaluating the photodegradation of organic molecules. google.com In a different vein, it has been used in the synthesis of biologically inspired materials, for instance, in the preparation of solutions for the photo-oxidation of water. dtic.mil
Below is a table summarizing some of the key physical and chemical properties of this compound:
| Property | Value |
| Chemical Formula | Ce(NO₃)₃·2NH₄NO₃·4H₂O |
| Molecular Weight | 558.28 g/mol chemicalbook.com |
| Appearance | White crystalline solid thermofisher.cn |
| Solubility | Soluble in water chemicalbook.com |
| Melting Point | 74°C chemicalbook.com |
Historical Development of Cerium Compound Applications in Research
The journey of cerium compounds in research began with the discovery of the element itself. Cerium was first identified in 1803 by Jöns Jacob Berzelius and Wilhelm Hisinger in Sweden, and independently by Martin Heinrich Klaproth in Germany. newworldencyclopedia.orgchemicool.comwikipedia.orgchemeurope.com The element was named after the asteroid Ceres, which had been discovered two years prior. wikipedia.orgchemeurope.com Initially, it was isolated as its oxide, ceria. wikipedia.orgchemeurope.com
One of the earliest commercial applications of a cerium compound was in gas mantles, developed by Carl Auer von Welsbach in the late 19th century. wikipedia.org He discovered that a combination of thorium oxide and cerium dioxide produced a bright white light when heated, a significant improvement over existing lighting technologies. wikipedia.org This application also spurred the production of other lanthanide elements, which were byproducts of thorium extraction. aksci.com
The 20th century saw a significant expansion in the research and application of cerium compounds. The unique redox properties of the Ce(III)/Ce(IV) couple led to their use as oxidizing agents in analytical chemistry. researchgate.net A major breakthrough in the application of cerium compounds came with the development of automotive catalytic converters. Cerium oxide became a crucial component due to its ability to store and release oxygen, facilitating the conversion of harmful exhaust gases like carbon monoxide and nitrogen oxides into less harmful substances. researchgate.net
In more recent decades, research has increasingly focused on the catalytic applications of cerium compounds in organic synthesis and materials science. researchgate.netresearchgate.net The development of ceria-based catalysts for various industrial processes, including petroleum refining and the synthesis of fine chemicals, has been a significant area of investigation. researchgate.net The emergence of nanotechnology has further propelled research into cerium oxide nanoparticles for a range of applications, from diesel fuel additives to potential therapeutic agents. researchgate.net
Properties
Molecular Formula |
CeH16N7O19 |
|---|---|
Molecular Weight |
558.28 g/mol |
IUPAC Name |
diazanium;cerium(3+);pentanitrate;tetrahydrate |
InChI |
InChI=1S/Ce.5NO3.2H3N.4H2O/c;5*2-1(3)4;;;;;;/h;;;;;;2*1H3;4*1H2/q+3;5*-1;;;;;;/p+2 |
InChI Key |
MUUZQJVCOSXKMS-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] |
Origin of Product |
United States |
Role As a Precursor in Advanced Material Synthesis
Strategies for Cerium(III) Oxide (Ceria) Nanomaterial Fabrication
The synthesis of ceria nanomaterials from cerium(III) precursors, including cerium(III) ammonium (B1175870) nitrate (B79036) tetrahydrate, involves a range of chemical and physical methods. These techniques are designed to control the nucleation and growth of the nanoparticles, thereby tailoring their final properties for specific applications.
Precipitation Methodologies using Cerium(III) Precursors
Precipitation is a widely utilized and straightforward method for synthesizing ceria nanoparticles due to its simplicity. nih.govrsc.org This technique typically involves the dissolution of a cerium(III) salt, such as cerium(III) nitrate hexahydrate, in a solvent, followed by the addition of a precipitating agent like ammonium hydroxide (B78521) or sodium hydroxide to induce the formation of cerium hydroxide or a related precursor. nih.govrasayanjournal.co.inresearchgate.net Subsequent calcination of the precipitate at elevated temperatures yields crystalline ceria nanoparticles.
The characteristics of the resulting nanoparticles are highly dependent on several reaction parameters. For instance, the concentration of the cerium precursor and the pH of the solution significantly influence the final particle size. researchgate.net The use of different precipitating agents can also affect the properties of the synthesized ceria. researchgate.net Research has shown that well-dispersed cerium oxide powders can be obtained using cerium(III) nitrate hexahydrate with various precipitation agents. researchgate.net Furthermore, the application of ultrasonic waves during precipitation can help prevent the agglomeration of the newly formed particles. researchgate.net
| Precursor | Precipitating Agent | Resulting Nanoparticle Size | Reference |
| Cerium(III) nitrate hexahydrate | Ammonium acid carbonate | Sphere-like | researchgate.net |
| Cerium(III) nitrate hexahydrate | Ammonia (B1221849) solution | 7–10 nm | nih.gov |
| Cerium(III) chloride heptahydrate | Ammonia solution | 20-50 Å | nih.gov |
Hydrothermal and Solvothermal Synthetic Routes for Ceria Nanostructures
Hydrothermal and solvothermal methods are versatile techniques for producing crystalline ceria nanostructures with controlled morphologies. researchgate.netglobalscientificjournal.com These methods involve carrying out the chemical reaction in a sealed vessel, known as an autoclave, under elevated temperature and pressure. rsc.orgresearchgate.net The solvent is typically water in hydrothermal synthesis, while solvothermal synthesis employs non-aqueous solvents. mdpi.com
The morphology and size of the ceria nanostructures can be tuned by controlling parameters such as reaction temperature, time, pH, and the type of solvent and precursor used. rsc.orgglobalscientificjournal.com For example, ceria nanorods have been successfully synthesized using a surfactant-free hydrothermal approach with cerium nitrate hexahydrate and urea. rsc.orgresearchgate.net In one study, using a deep eutectic-solvothermal method at low temperatures with cerium(III) nitrate as the cerium source resulted in nanostructured ceria. rsc.org Another investigation demonstrated that by adjusting the pH, the morphology could be controlled, with nanoparticles forming at low pH and nanorods at higher pH. rsc.org
| Precursor | Method | Resulting Morphology | Key Parameters | Reference |
| Cerium(III) nitrate hexahydrate, Urea | Hydrothermal | Rice-grain like nanoparticles | 600°C heat treatment | researchgate.net |
| Cerium(III) nitrate, NaOH | Hydrothermal | Nanocubes | 180°C for 24h | mdpi.com |
| Cerium(III) nitrate, H2O2, Ammonia hydroxide | Solvothermal | 4.8–10 nm nanoparticles | Teflon-lined autoclave | rsc.org |
| Cerium(III) nitrate hexahydrate, Oxalic acid | Solvothermal | 3–5 nm nanoparticles | Toluene (B28343)–ethanol (B145695) solvent | rsc.org |
Microemulsion-Based Approaches for Controlled Ceria Morphology
The microemulsion method offers a high degree of control over the size and distribution of ceria nanoparticles. This technique involves creating a thermodynamically stable, isotropic dispersion of two immiscible liquids, such as oil and water, stabilized by a surfactant. The synthesis of nanoparticles occurs within the confined space of the reverse micelles or microemulsions.
In a typical synthesis, an aqueous solution of a cerium salt is dispersed within a continuous oil phase, forming a water-in-oil microemulsion. The addition of a precipitating agent, often an aqueous ammonia solution, to a separate microemulsion, followed by mixing the two, initiates the precipitation of the cerium precursor within the micelles. This confinement helps to control the particle size and prevent agglomeration. nih.gov For instance, ceria nanocubes with sizes ranging from 8–20 nm have been synthesized using cerium nitrate as the precursor and TritonX-100 as the surfactant. rsc.org Another study utilized cerium nitrate hexahydrate and hexamethylenetetramine as precursors to produce spherical nanostructures with diameters between 7–10 nm. nih.gov
Polymer-Mediated Synthesis of Ceria Nanoparticles
Polymer-mediated synthesis is a valuable approach for controlling the growth and stability of ceria nanoparticles. nih.gov In this method, a polymer is introduced into the reaction mixture to act as a stabilizing or capping agent. The polymer chains can adsorb onto the surface of the forming nanoparticles, preventing their aggregation and controlling their final size. google.comresearchgate.net
Various polymers, such as pectin, polyvinylpyrrolidone (B124986) (PVP), and dextran, have been employed in the synthesis of ceria nanoparticles. nih.govgoogle.com For example, nanoceria with an average particle size of ≤ 40 nm has been synthesized using cerium nitrate, pectin, and ammonia solution. nih.gov In another approach, dextran-coated ceria nanoparticles have been produced in an aqueous phase without the use of surfactants, resulting in a monodispersed preparation. google.com The use of polymers not only aids in controlling the nanoparticle size but can also enhance their stability in various media, which is particularly important for biomedical applications. nih.gov
| Polymer | Cerium Precursor | Resulting Nanoparticle Size | Reference |
| Pectin | Cerium nitrate | ≤ 40 nm | nih.gov |
| Polyvinyl pyrrolidone (PVP) | Cerium nitrate hexahydrate | 5–10 nm | nih.gov |
| Dextran | Cerium(III) nitrate | 3–5 nm | nih.govgoogle.com |
| Polyacrylic acid (PAA) | Cerium(III) nitrate | Not specified | core.ac.uk |
Oxidation-Driven Synthesis of Ceria Nanoparticles from Cerium(III) Salts
The synthesis of ceria nanoparticles can be achieved through the direct oxidation of cerium(III) salts. rsc.org This method leverages the facile oxidation of Ce³⁺ to Ce⁴⁺ to form cerium dioxide. Various oxidizing agents can be employed for this purpose, including hydrogen peroxide (H₂O₂) and ozone (O₃). rsc.orgrsc.org
In a typical process, a cerium(III) salt, such as cerium(III) nitrate hexahydrate, is dissolved in an aqueous or alcoholic medium. The addition of an oxidizing agent then initiates the conversion of Ce³⁺ to Ce⁴⁺, leading to the precipitation of ceria nanoparticles. rsc.org The particle size of the resulting nanoceria can be influenced by the concentration of the oxidizing agent. rsc.org For instance, bubbling ozone through an alcoholic solution of a cerium(III) salt at room temperature has been shown to produce fluorite-structured ceria nanoparticles. rsc.orgrsc.org This method is notable for its simplicity and for producing nanoparticles with a high concentration of oxygen vacancies. rsc.org
Thermal Decomposition Pathways for Ceria Formation
Thermal decomposition is a solvent-free method for the synthesis of ceria nanoparticles, which involves heating a cerium precursor to a temperature at which it decomposes to form cerium oxide. rsc.org This method is advantageous for its simplicity and the potential to produce high-purity nanoparticles.
Various cerium precursors can be used, including cerium(III) nitrate hexahydrate and cerium carboxylates like cerium butanoate, pentanoate, and hexanoate. rsc.orgresearchgate.netdtu.dk The direct thermal decomposition of a mixture of cerium(III) nitrate hexahydrate and ammonium bicarbonate, after drying and annealing, has been shown to produce ceria crystals with a size of about 13 nm. rsc.org In another approach, the high-temperature decomposition of cerium(III) nitrate in the presence of organic surfactants like oleylamine (B85491) can yield near-spherical cerium oxide nanocrystals with diameters ranging from 3 to 10 nm. researchgate.net The thermal decomposition of cerium(III) carboxylates has also been studied, revealing the formation of intermediate compounds before the final formation of CeO₂. dtu.dk
| Precursor | Decomposition Temperature | Resulting Nanoparticle Size | Atmosphere | Reference |
| Cerium(III) nitrate hexahydrate & Ammonium bicarbonate | 200–300 °C | 13 nm | Not specified | rsc.org |
| Cerium(III) nitrate hexahydrate & Oleylamine | 240 °C | 4 to 13 nm | Inert | researchgate.net |
| Anhydrous Ce(NO₃)₃ | 190–300 °C | Not specified | Not specified | researchgate.netosti.gov |
| Cerium(III) butanoate, pentanoate, hexanoate | >343 °C | Not specified | Argon | dtu.dk |
Colloidal Synthesis of Morphologically Controlled Ceria Nanocrystals
Cerium(III) ammonium nitrate tetrahydrate is a widely utilized precursor for the colloidal synthesis of ceria (CeO₂) nanocrystals. In these methods, the Ce(III) salt is dissolved and subsequently hydrolyzed and oxidized to form CeO₂ nanoparticles. The morphology, including the size and shape of the resulting nanocrystals, can be precisely controlled by manipulating various reaction parameters.
Research has shown that factors such as pH, reagent concentrations, the choice of solvent, and the use of capping agents or surfactants are crucial in directing the final crystal shape. nih.govnih.gov For instance, ceria nanoparticles with diverse morphologies—including lamellar, platelet, rice, cube, and quasi-sphere shapes—have been successfully synthesized from a cerium nitrate precursor by adjusting the reaction mixture of water, ethylene (B1197577) glycol, and hexamethylenediamine. nih.gov The shape-dependent catalytic activity of these nanocrystals is a significant area of study; for example, cube-shaped ceria nanoparticles have demonstrated superior catalytic activity for CO oxidation compared to nanospheres. nih.gov The solvent system also plays a key role; studies using a mixture of ethanol and deionized water have shown that the ratio of the two can influence the crystal structure and morphology of the final ceria nanoparticles. rasayanjournal.co.in
Table 1: Effect of Synthesis Parameters on Ceria Nanocrystal Morphology
| Parameter | Variation | Resulting Morphology | Reference |
| pH | Varied from 1 to 12 | Control over particle shape and size | nih.gov |
| Reagent Components | Water-ethylene glycol, hexamethylenediamine | Lamellar, platelet, rice, cube, quasi-sphere | nih.gov |
| Solvent Ratio | Ethanol/DI Water (1:1, 1:4, 0:1) | Influences crystal structure and morphology | rasayanjournal.co.in |
| Capping Agent | Polyvinylpyrrolidone (PVP) | Control over particle aggregation and size | rsc.org |
Synthesis of Cerium-Doped Inorganic Materials
The Ce³⁺ ion released from this compound can be integrated as a dopant into various inorganic host materials, imparting unique catalytic and optical properties.
Layered Double Hydroxides (LDHs): Cerium-containing Layered Double Hydroxides have been synthesized using cerium(III) nitrate as the source of cerium ions. nih.govmdpi.com In a typical synthesis, such as the homogeneous alkalization route, Ce(III) ions are co-precipitated with other metal cations (e.g., Mg²⁺ and Al³⁺) to form the layered structure. nih.govmdpi.com The incorporation of cerium into the LDH framework can enhance the catalytic properties of the material. frontiersin.org Studies have shown that during the synthesis, crystalline cerium compounds like Ce(OH)₃ can form within the LDH structure. mdpi.com Upon calcination, these Ce-LDH materials transform into mixed metal oxides containing finely dispersed ceria (CeO₂), which are highly effective catalyst supports. nih.gov
Metal-Doped Ceria: Doping ceria with other metals is a powerful strategy to enhance its performance in catalytic applications. nih.gov The synthesis typically involves preparing ceria from a precursor like this compound, followed by the introduction of a dopant metal. Doping with s-block metals (e.g., Ca) or transition metals (e.g., Mn, Fe) can alter the electronic and structural properties of ceria, such as increasing oxygen storage capacity and improving charge transport rates. nih.gov For example, Mn-doped ceria has shown superior catalytic performance attributed to an increase in charge transport, while Ca-doped ceria has demonstrated high stability and selectivity in acetic acid ketonization. nih.gov
Table 2: Examples of Metal-Doped Ceria and Their Enhanced Properties
| Dopant Metal | Synthesis Method | Enhanced Property | Application | Reference |
| Calcium (Ca) | Cation Exchange | Increased stability and selectivity | Acetic Acid Ketonization | nih.gov |
| Manganese (Mn) | Polyol-assisted co-precipitation | Increased charge transport rate | Catalysis | nih.gov |
| Samarium (Sm) | Thermal Decomposition | High ionic conductivity | Solid Oxide Fuel Cells | nih.gov |
| Iron (Fe) | Co-precipitation | Enhanced photocatalytic activity | Photocatalysis | nih.gov |
The Ce³⁺ ion is a well-known activator for luminescent materials and phosphors due to its characteristic 5d→4f electronic transition. researchgate.net this compound can serve as the source of Ce³⁺ dopant ions, which are incorporated into a transparent host lattice. The host material's crystal field strongly influences the energy levels of the Ce³⁺ ion, allowing the emission color to be tuned across the visible spectrum, from blue to yellow-orange and even red in specific hosts like nitrides. researchgate.net
A prominent example is cerium-doped yttrium aluminum garnet (Ce:YAG), which is a crucial phosphor used in white light-emitting diodes (LEDs). wikipedia.org In this application, a blue LED excites the Ce:YAG phosphor, which then emits a broad yellow-green light; the combination of the transmitted blue light and the emitted yellow light is perceived by the human eye as white light. wikipedia.org Researchers are continually exploring new host materials, such as silicates and nitridolithosilicates, to optimize the luminescent properties of Ce³⁺-doped phosphors for better color rendering and efficiency in solid-state lighting. researchgate.netchalcogen.ro
Cerium(III) ions can be substituted into the crystal lattice of hydroxyapatite (B223615) (HAp, Ca₁₀(PO₄)₆(OH)₂), a biocompatible material widely used in biomedical applications. nih.govresearchgate.net Using a cerium(III) nitrate source, cerium-substituted hydroxyapatite (Ce-HAp) can be synthesized via methods like co-precipitation. nih.govresearchgate.net In this process, a solution containing both calcium and cerium ions is reacted with a phosphate (B84403) solution, leading to the precipitation of HAp where some Ca²⁺ sites are occupied by Ce³⁺ ions. nih.govresearchgate.net
Studies have confirmed the successful incorporation of cerium ions into the HAp crystal lattice through techniques like XRD and FTIR analysis. nih.govresearchgate.net The doping of HAp with cerium(III) ions has been shown to impart strong fluorescent properties to the nanomaterial. nih.gov The concentration of the cerium dopant can be varied to tune these properties. nih.govresearchgate.net
Table 3: Synthesis of Cerium-Substituted Hydroxyapatite
| Cerium Source | Synthesis Method | Ce³⁺ Concentration (atomic %) | Key Finding | Reference |
| Cerium(III) nitrate hexahydrate | Co-precipitation | 0.5, 1, 2.5, 5, 10% | Successful substitution of Ca²⁺ by Ce³⁺; induced high fluorescent emission. | nih.gov |
| Cerium(III) nitrate | Hydrothermal | 0 to 10% | Ce³⁺ ions enter the apatite crystal lattice, resulting in decreased crystallite size. | researchgate.net |
Formation of Higher Oxidation State Cerium Complexes
Cerium is unique among the lanthanides for its stable +4 oxidation state in addition to the more common +3 state. wikipedia.org While this compound contains cerium in the +3 state, it can be readily oxidized to form Ce(IV) complexes. This transformation is a cornerstone of cerium chemistry.
Aqueous solutions of cerium(III) can be oxidized to cerium(IV) using strong oxidizing agents such as peroxodisulfate. wikipedia.org One of the most common and commercially significant Ce(IV) compounds is ceric ammonium nitrate (CAN), (NH₄)₂[Ce(NO₃)₆]. samaterials.com CAN is a powerful one-electron oxidizing agent, especially under acidic conditions, and is widely used in organic synthesis to oxidize compounds such as alcohols, phenols, and ethers. samaterials.com The conversion from the Ce(III) precursor to a Ce(IV) complex is typically accompanied by a distinct color change from colorless or light yellow (Ce³⁺) to a strong orange-red (Ce⁴⁺), which can be used to monitor the reaction. samaterials.com The spontaneous hydrolysis of CAN in water can also lead to the formation of nanocrystalline cerium(IV) oxide, highlighting the propensity of cerium to exist in its higher oxidation state. rsc.org
Mechanistic Investigations of Reactivity and Redox Behavior
Electron Transfer Mechanisms in Organic Transformations
The electron transfer (ET) mechanism for the Ce³⁺/Ce⁴⁺ redox couple is intricate, often involving coupled chemical (C) and electron transfer (E) steps. nih.govacs.org These mechanisms, such as CE, EC, or CEC, are influenced by significant structural changes in the coordination sphere of the cerium ion between its two primary oxidation states. nih.govacs.org
In specific molecular architectures, such as metal-organic frameworks (MOFs), electron transitions can occur as linker-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). rsc.org The Ce(IV) ion is a potent one-electron oxidizing agent, and its conversion to Ce(III) represents a fundamental one-electron change that is harnessed in many organic syntheses. wikipedia.org
Oxidative Complexation Pathways Involving Cerium(III) Precursors
Cerium(III) precursors, such as cerium(III) nitrate (B79036), serve as starting materials for the formation of more complex cerium structures, including Ce(IV) molecular clusters. researchgate.netnih.gov The oxidation of Ce(III) to Ce(IV) can be driven by the reaction conditions, such as a basic environment, and through complexation with various organic ligands like carboxylates. researchgate.netnih.gov These reactions involve in-situ redox processes where the cerium ion changes its oxidation state during the cluster formation. researchgate.net
For instance, the reaction of cerium(III) nitrate with carboxylic acids in the presence of a tridentate N,N,N-donor ligand under aerobic conditions can yield hexanuclear Ce(IV) clusters. nih.gov Studies on mixed-oxidation state clusters reveal that the Ce(III) centers tend to be located on the surface of the cluster, while the Ce(IV) ions form the core. nih.gov This structural arrangement is consistent with the oxidation process occurring as the cluster assembles. The oxidation of Ce(III) can be facilitated by ambient oxygen or by the addition of a specific oxidizing agent. nih.govrsc.org
| Cerium(III) Precursor | Reactants | Conditions | Product | Key Finding |
|---|---|---|---|---|
| Ce(NO₃)₃·6H₂O | Pivalic acid, Diethylenetriamine | Aerobic | Ce₆O₈(O₂CtBu)₈(L¹)₄ | Formation of a Ce(IV) hexamer from a Ce(III) salt. nih.gov |
| Ce(NO₃)₃·6H₂O | Benzoic acid, Diethylenetriamine | Aerobic | Ce₆O₈(O₂CC₆H₅)₈(L¹)₄ | Ligand-driven oxidation and complexation. nih.gov |
| Various Ce(III) salts | Acetylacetone (acac) | Ambient O₂ | Mixed-valent Ce-oxo clusters | In-situ oxidation of Ce(III) to Ce(IV) during cluster formation. nih.gov |
Role of Cerium(III)/Cerium(IV) Redox Cycling in Catalysis
The interconversion between Ce(III) and Ce(IV) is a cornerstone of cerium's catalytic activity in both homogeneous and heterogeneous systems. nih.govacs.org This redox cycling allows a single cerium catalyst to perform multiple, distinct catalytic steps within one reaction sequence.
A notable example is a redox-adaptive auto-tandem catalysis process where the cerium catalyst autonomously switches its function based on its oxidation state. acs.org In this system, the Ce(III) ion acts as a Lewis acid to facilitate an ionic reaction (Nazarov cyclization), after which it is oxidized to Ce(IV), which then proceeds to mediate a radical-based transformation (oxidative hydroxylation). acs.org This seamless transition between ionic and radical mechanisms highlights the versatility of the Ce(III)/Ce(IV) couple. acs.org
In heterogeneous catalysis, the Ce³⁺/Ce⁴⁺ redox couple is crucial for processes like the selective catalytic reduction (SCR) of NOx and the oxidation of volatile organic compounds (VOCs). mdpi.com In vanadium-based SCR catalysts, the presence of cerium helps to stabilize vanadium in its most active V⁵⁺ oxidation state. mdpi.com In VOC oxidation, the reaction often proceeds via a Mars-van Krevelen mechanism, where the organic substrate is oxidized by lattice oxygen, reducing Ce⁴⁺ to Ce³⁺. mdpi.com The resulting Ce³⁺ site is then re-oxidized by gaseous O₂, completing the catalytic cycle. mdpi.com The ratio of Ce³⁺ to Ce⁴⁺ on the surface of ceria nanoparticles is a critical parameter that dictates their catalytic and biological activities. nih.gov
| Oxidation State | Catalytic Role | Example Reaction | Mechanism Type |
|---|---|---|---|
| Ce(III) | Lewis Acid Activation | Nazarov Cyclization | Ionic acs.org |
| Ce(IV) | Mediator of 1e⁻ Oxidation | Oxidative Hydroxylation | Radical acs.org |
| Ce(III)/Ce(IV) Cycle | Redox Mediator (Mars-van Krevelen) | VOC Oxidation | Heterogeneous Redox mdpi.com |
| Ce(III)/Ce(IV) Cycle | Stabilization of Active Sites | Selective Catalytic Reduction (SCR) | Heterogeneous Redox mdpi.com |
Anion Effects on Cerium Nanoparticle Surface Chemistry and Activity
The anion associated with the cerium precursor salt plays a significant role in determining the final properties of cerium nanoparticles (CNPs). researchgate.net Research has demonstrated that anions like nitrate, chloride, and sulfate (B86663) from the Ce(III) precursor salt directly influence the physicochemical characteristics of the resulting CNPs, including their hydrodynamic size, dispersion stability, surface chemistry, and catalytic activity. researchgate.net
Specifically, CNPs synthesized from cerium(III) nitrate have been shown to exhibit a high degree of superoxide (B77818) dismutase (SOD)-mimetic activity. researchgate.net The presence and concentration of these counterions can modulate the oxidation potential of the nanoparticles. researchgate.net This anion effect stems from the direct interaction of the anions with the cerium ions at the nanoparticle surface, influencing the crucial Ce³⁺/Ce⁴⁺ ratio and the availability of active sites for catalytic reactions. nih.govresearchgate.net
Radical Formation in Cerium(III) Nitrate Systems
Cerium nitrate systems are implicated in the formation of various radical species. Electron Spin Resonance (ESR) studies have provided direct evidence for the generation of radicals from the counterions of the precursor salt. researchgate.net In the case of CNPs synthesized from cerium(III) nitrate, the formation of the nitrate radical anion (NO₃•²⁻) has been observed, resulting from the reduction of the nitrate ion (NO₃⁻). researchgate.net
Furthermore, aqueous solutions containing ceric ammonium (B1175870) nitrate, which is intrinsically linked to the Ce(III)/Ce(IV) nitrate system, can be irradiated to produce gas-phase nitrate radicals (NO₃•). copernicus.orgacs.orgcopernicus.org This photolytic method serves as a convenient source for NO₃• for atmospheric chemistry studies and for investigating NO₃-initiated oxidation reactions. acs.orgcopernicus.org The ability of cerium complexes to generate organic radicals is a key feature of their reactivity, often involving the homolysis of Ce(IV)-ligand bonds. nih.gov
Applications in Advanced Organic Synthesis
Oxidative Reagent in Complex Organic Reactions
Cerium(III) ammonium (B1175870) nitrate (B79036) tetrahydrate is described as a useful oxidant for organic synthesis. fishersci.sethermofisher.com This reactivity is often discussed in the context of its Ce(IV) counterpart, Ceric Ammonium Nitrate or CAN, which is a powerful one-electron oxidizing agent with a redox potential (E° ≈ 1.61 V vs. N.H.E.) even stronger than chlorine. wikipedia.org The Ce(IV) to Ce(III) reduction is signaled by the fading of the characteristic orange-red color of Ce(IV) to a pale yellow. wikipedia.org
CAN is widely used for the oxidation of many functional groups, including alcohols, phenols, and ethers. wikipedia.org For instance, it can oxidize secondary alcohols to ketones and benzylic alcohols to aldehydes. organic-chemistry.org In some protocols, a catalytic amount of a Ce(IV) reagent is used in conjunction with a terminal oxidant like sodium bromate, allowing for the regeneration of the active Ce(IV) species. acsgcipr.orgsamaterials.com These reactions often proceed via a one-electron transfer, which can involve radical processes. organic-chemistry.orgacsgcipr.org The reagent is also capable of oxidizing catechols and hydroquinones to their corresponding quinones. wikipedia.orgsamaterials.com
Selective Cleavage of Protecting Groups
The selective removal of protecting groups is a critical step in multi-step synthesis. Cerium-based reagents offer mild and chemoselective methods for deprotecting various alcohol-protecting groups. nih.govacs.org
Research has demonstrated that silica (B1680970) gel-supported Ceric Ammonium Nitrate (CAN-SiO₂) is highly effective for the rapid and selective cleavage of trityl (Tr), monomethoxytrityl (MMTr), and dimethoxytrityl (DMTr) ethers under mild conditions. acs.org The efficiency of this deprotection is dependent on the stability of the carbocation formed upon cleavage. acs.org
Furthermore, a catalytic amount of this solid-supported reagent can selectively remove silyl (B83357) ether protecting groups. acs.org It is particularly effective for cleaving tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups from primary hydroxyl functions in molecules containing multiple silyl ethers. acs.org The use of a solid support like silica gel has been shown to remarkably increase the reaction rate compared to using CAN alone. acs.org The proposed mechanism for these deprotections involves an electron-transfer process. acs.org
Table 1: Deprotection of Silyl Ethers with CAN-SiO₂
| Protecting Group | Substrate Type | Selectivity | Reference |
| Trityl (Tr) | Nucleosides | Efficient Cleavage | acs.org |
| Monomethoxytrityl (MMTr) | Nucleosides | Efficient Cleavage | acs.org |
| Dimethoxytrityl (DMTr) | Nucleosides | Efficient Cleavage | acs.org |
| tert-Butyldimethylsilyl (TBDMS) | Primary Hydroxyl | Selective removal over secondary | acs.org |
| Triisopropylsilyl (TIPS) | Primary Hydroxyl | Selective removal over secondary | acs.org |
A significant advancement in protecting group chemistry is the use of catalytic amounts of Ceric Ammonium Nitrate for the deprotection of acetals and ketals. nih.govuclouvain.be This method is noteworthy for proceeding smoothly under neutral to mildly basic conditions (pH ~8), providing a valuable alternative to traditional acid-catalyzed hydrolysis. nih.govresearchgate.net The mildness of the conditions ensures compatibility with a wide variety of sensitive functional groups, and critically, allows for the liberation of aldehydes from acetals without over-oxidation to the corresponding carboxylic acids. nih.gov Mechanistic studies suggest that in these deprotections, the Ce(IV) salt functions as a unique Lewis acid rather than as a redox agent. researchgate.net
Functional Group Transformation and Derivatization
Beyond oxidation and deprotection, cerium ammonium nitrate facilitates key functional group transformations, enabling the synthesis of important heterocyclic structures and the manipulation of organometallic complexes.
Both Cerium(III) and Cerium(IV) ammonium nitrate are associated with the synthesis of quinoxaline (B1680401) derivatives. fishersci.sethermofisher.comnih.gov Quinoxalines are an important class of nitrogen-containing heterocycles with applications as dyes, organic semiconductors, and as structural motifs in antibiotics like echinomycin. wikipedia.orgfishersci.se
Ceric Ammonium Nitrate (CAN) has been shown to be an efficient catalyst for the condensation reaction between various 1,2-diamines and 1,2-dicarbonyl compounds. rsc.orgresearchgate.net A key advantage of this method is its ability to proceed in high yields using just a catalytic amount of CAN (e.g., 5 mol%) in environmentally benign solvents like water, often at room temperature. rsc.orgresearchgate.netchim.it The procedure can also be applied to the direct conversion of alpha-hydroxy ketones and alpha-keto oximes into quinoxalines through a metal-catalyzed aerobic oxidation followed by in situ reaction with a 1,2-diamine. sigmaaldrich.com The simplicity and efficiency of this "green chemistry" approach make it highly attractive for both laboratory and larger-scale production. researchgate.net
Table 2: CAN-Catalyzed Synthesis of Quinoxalines
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Feature | Reference(s) |
| 1,2-Diketones | 1,2-Diamines | Catalytic CAN | Water | Green, efficient, room temp. | rsc.org, chim.it, researchgate.net |
| α-Hydroxy Ketones | 1,2-Diamines | Catalytic CAN | Water | Aerobic oxidation/condensation | sigmaaldrich.com |
| α-Keto Oximes | 1,2-Diamines | Catalytic CAN | Water | Aerobic oxidation/condensation | sigmaaldrich.com |
Cerium(III) ammonium nitrate is used to release organic ligands from metal carbonyls. fishersci.sethermofisher.com The process is mechanistically explained by the action of its Ce(IV) form, which is traditionally used for this purpose. wikipedia.org In this application, the cerium reagent oxidizes the metal center of the complex. wikipedia.orgfishersci.se This oxidation causes the evolution of carbon monoxide (CO) and liberates the bound organic ligand, which can then be used in subsequent synthetic steps. wikipedia.orgfishersci.se A classic example is in the Wulff-Dötz reaction, where an alkyne, carbon monoxide, and a chromium carbene form a chromium complex; the desired phenol (B47542) ligand can then be gently isolated via oxidation with CAN. wikipedia.org
Hydrosilylation of Acrylates
While direct catalysis of acrylate (B77674) hydrosilylation by Ceric Ammonium Nitrate is not its most prominent application, the broader field of cerium catalysis is highly relevant. Research has demonstrated that specific organocerium(III) complexes, which can be generated from cerium precursors, are effective catalysts for the hydrosilylation of acrylates to produce α-silyl esters. For instance, the zwitterionic bis(alkyl) hydridoborato cerium complex, Ce{C(SiHMe₂)₃}₂HB(C₆F₅)₃ , serves as a highly active precatalyst for this transformation. This catalyst can achieve high turnover numbers at room temperature.
The reaction proceeds with high efficiency, providing complete conversion of substrates like methyl acrylate with secondary silanes in minutes, using a very low catalyst loading of just 0.05 mol%.
Table 1: Cerium-Catalyzed Hydrosilylation of Methyl Acrylate This table is illustrative of cerium catalysis in this area, as performed by specialized organocerium complexes rather than Ceric Ammonium Nitrate directly.
| Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Time (min) | Conversion (%) |
|---|
Reactions Involving Indole (B1671886) and Alkylindoles
Ceric Ammonium Nitrate (CAN) adsorbed on a solid support like silica gel is an effective reagent for mediating reactions of indole and its alkylated derivatives. The reaction outcomes are highly dependent on the substitution pattern of the indole and the reaction conditions, showcasing CAN's dual role as both a one-electron oxidant and a nitrating agent.
When N-methylindole is treated with two equivalents of CAN on silica gel at 60°C, the major product formed is 2,2-bis(N-methyl-3'-indolyl)-N-methylindoxyl, a complex dimeric structure resulting from oxidative coupling.
In contrast, the reaction of 3-methylindoles (skatoles) with CAN on silica gel at reflux in acetonitrile (B52724) primarily yields nitration products. This reaction provides a route to 2-nitroskatoles, which are otherwise challenging to synthesize, alongside other nitrated isomers. For example, N-methyl skatole produces a mixture of N-methyl-2-nitroskatole and N-methyl-5-nitroskatole. The formation of these products highlights the ability of the CAN-silica gel system to generate a nitrating species and control reactivity, avoiding polymerization which can be a common side reaction with indoles under strongly acidic or oxidative conditions. mdpi.com
Table 2: Reaction of Alkylindoles with Ceric Ammonium Nitrate (CAN) on Silica Gel mdpi.com
| Substrate | Reagent | Conditions | Major Product(s) | Yield (%) |
|---|---|---|---|---|
| N-Methylindole | CAN (2 eq)-SiO₂ | CH₃CN/THF, 60°C, 2h | 2,2-bis(N-methyl-3'-indolyl)-N-methylindoxyl | 17 |
| Skatole (R=H) | CAN (1 eq)-SiO₂ | CH₃CN, reflux, 15 min | 2-Nitroskatole | 14 |
| N-Methylskatole (R=Me) | CAN (1 eq)-SiO₂ | CH₃CN, reflux, 15 min | N-Methyl-2-nitroskatole | 17 |
| N-Methyl-5-nitroskatole | 8 |
This methodology provides a simple, alternative route to 2-nitroskatoles, albeit in modest yields, and underscores the moderated yet effective reactivity of CAN when adsorbed on silica gel. mdpi.com
Applications in Heterogeneous Catalysis and Environmental Chemistry
Catalytic Activity in Selective Catalytic Reduction (SCR) Processes
Cerium-based catalysts are integral to Selective Catalytic Reduction (SCR) technologies, which are designed to convert harmful nitrogen oxides (NOx) from exhaust gases into benign nitrogen (N2) and water. The exceptional redox properties of cerium, cycling between Ce³⁺ and Ce⁴⁺ states, facilitate the catalytic cycle.
The selection of the cerium precursor is a critical parameter that dictates the ultimate structural and surface properties of the catalyst, thereby influencing its performance and susceptibility to deactivation by carbon deposition. Studies comparing catalysts synthesized from different cerium precursors, such as cerium(III) nitrate (B79036) and cerium(IV) ammonium (B1175870) nitrate, reveal significant variations in catalytic activity. researchgate.netnju.edu.cn
For instance, catalysts prepared from a cerium(III) precursor have been observed to exhibit higher catalytic activity in oxidation reactions compared to those derived from a cerium(IV) precursor. researchgate.net This enhanced performance is attributed to a higher concentration of surface-active oxygen species and superior redox behavior at lower temperatures. researchgate.net The nature of the precursor can also affect the interaction between cerium and other metals in bimetallic catalysts, influencing the dispersion of the active sites and the synergistic effects between the components. nju.edu.cn The thermal decomposition characteristics of Cerium(III) ammonium nitrate tetrahydrate, including the release of ammonia (B1221849) and nitrate ligands, can also influence the final morphology and surface chemistry of the catalyst, which in turn affects its interaction with reactants and its propensity for carbon buildup.
| Precursor Property | Influence on Catalyst | Research Finding |
| Cerium Oxidation State (Ce³⁺ vs. Ce⁴⁺) | Catalytic Activity, Surface Properties | Catalysts from Ce(III) precursors show higher activity due to more surface Mn⁴⁺, better redox behavior, and more active oxygen species. researchgate.net |
| Ligand Composition (e.g., nitrate, ammonium) | Catalyst Morphology, Surface Chemistry | Different precursors like Ce(NO3)3 and (NH4)2Ce(NO3)6 lead to varied hydroxyl and surfactant interactions during synthesis, affecting final properties. nju.edu.cn |
| Thermal Decomposition | Final Catalyst Structure | The decomposition process of the precursor salt influences the formation of the active oxide phase and its characteristics. |
Promotion of Methane (B114726) Conversion for Hydrogen Production
Cerium-based catalysts are also explored for their potential in methane (CH4) conversion processes, such as steam reforming and partial oxidation, to produce hydrogen (H2), a clean energy carrier. The high oxygen storage capacity (OSC) of ceria (CeO2) is a key attribute in these applications. Ceria can release lattice oxygen to facilitate the oxidation of methane and then be re-oxidized by steam or another oxidizing agent. This redox cycle not only participates directly in the reaction but also helps to mitigate carbon deposition, a common issue that deactivates reforming catalysts, by oxidizing coke precursors. The addition of cerium to catalysts has been shown to enhance the conversion of methane in the selective catalytic reduction of NOx with methane (CH4-SCR), indicating its promoting effect on methane activation. researchgate.net
Development of Supported Metal-Cerium Catalysts
This compound is an effective precursor for preparing supported metal-cerium catalysts. In these systems, ceria acts as a functional support or promoter for a dispersed active metal phase (e.g., palladium, copper). The interaction between the metal and the ceria support can lead to synergistic effects that enhance catalytic performance beyond the sum of the individual components. For example, in Pd-Ce/MOR (Mordenite) catalysts for CH4-SCR, small ceria clusters interacting with palladium are believed to be the active sites. researchgate.net The use of this compound allows for the synthesis of highly dispersed ceria nanoparticles on a support material. The subsequent deposition of a metal can lead to a strong metal-support interaction, which can improve the metal's dispersion, stabilize it against sintering, and modify its electronic properties, thereby boosting its catalytic activity and selectivity.
| Catalyst System | Role of Cerium | Key Findings |
| Pd-Ce/Mordenite | Promoter | Addition of 1 wt.% Ce enhances NOx conversion to N2 and CH4 selectivity in CH4-SCR. researchgate.net |
| Cu-Ni-Ce/Activated Carbon | Promoter | Ce doping increases the ability to adsorb and decompose NO at low temperatures and promotes the formation of active oxygen species. nih.gov |
| CeO2-SnO2 | Co-catalyst | Synergistic effect between Ce and Sn enhances redox ability and Lewis acidity, improving NH3-SCR performance. mdpi.com |
| Ce(III)MnOx | Structural Component | Catalyst prepared from Ce(III) precursor shows higher toluene (B28343) combustion activity than one from a Ce(IV) precursor. researchgate.net |
Role in Pollutant Degradation via Oxidative Processes
Cerium(III) compounds, including those derived from this compound, play a role in the degradation of organic pollutants through oxidative processes. In the context of photocatalysis, soluble cerium(III) salts can act as scavengers for reactive oxygen species (ROS), such as hydroxyl radicals. google.com By reacting with these highly oxidative species, cerium(III) can inhibit the photodegradation of certain organic molecules. google.com Conversely, solid ceria (CeO2), often synthesized from cerium salt precursors, is itself a photocatalyst and a component in advanced oxidation processes (AOPs). The ability of ceria to generate ROS under certain conditions makes it effective for the decomposition of organic dyes and other pollutants in wastewater. The redox cycling between Ce³⁺ and Ce⁴⁺ on the ceria surface is fundamental to these catalytic oxidation reactions. nih.gov
Advanced Characterization Techniques in Cerium Iii Ammonium Nitrate Tetrahydrate Research
Spectroscopic Analysis of Structure and Bonding
Spectroscopy is fundamental to understanding the atomic and molecular structure of Cerium(III) ammonium (B1175870) nitrate (B79036) tetrahydrate. By probing the interactions of the compound with electromagnetic radiation, researchers can elucidate details from its crystal lattice to the vibrational and electronic behavior of its constituent ions and ligands.
For instance, the crystal structure of ceric ammonium nitrate, (NH₄)₂Ce(NO₃)₆, has been determined to be monoclinic with the space group P2₁/n. sci-hub.se In this structure, the cerium atom is coordinated by twelve oxygen atoms from six bidentate nitrate groups, forming an icosahedral geometry. sci-hub.sewikipedia.org In contrast, cerous (Ce³⁺) double nitrates with alkali metals, such as Ce₂K₃(NO₃)₉, have been found to crystallize in a cubic system where each cerium atom is also surrounded by twelve oxygen atoms from six nitrate groups. wikipedia.org
XRD analysis of precursor mixtures used in the synthesis of cerium-based materials, such as a cerium nitrate–ammonium bicarbonate precursor, shows the evolution from an amorphous or mixed-phase starting material to a crystalline oxide phase upon calcination. researchgate.net For Cerium(III) ammonium nitrate tetrahydrate, XRD would be essential to determine its precise crystal system, space group, and unit cell dimensions, as well as the coordination environment of the Ce³⁺ ion.
Table 1: Representative Crystallographic Data for Related Cerium Ammonium Nitrate Compounds
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Ref. |
|---|
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of molecules, making it an excellent tool for studying the coordination of ligands like nitrate (NO₃⁻), ammonium (NH₄⁺), and water (H₂O) to the cerium(III) ion.
In cerium nitrate complexes, the nitrate ion's vibrational modes are particularly informative. The splitting of nitrate absorption bands indicates its coordination to the metal center. For example, in a Ce(III)-caffeine complex, bands corresponding to the binding and stretching vibrations of the pyrimidine, carbonyl, and imidazole (B134444) fragments were observed to shift upon complexation. researchgate.net In a complex formed from cerium(III) nitrate hexahydrate, the appearance of N-O peaks at 1330 cm⁻¹ and 1041 cm⁻¹ revealed the involvement of nitrate groups in the complex structure. nih.gov A sharp peak around 612 cm⁻¹ can confirm the Ce-O stretching vibration, indicating coordination between the cerium ion and oxygen atoms from both nitrate and water ligands. nih.gov The presence of broad absorption peaks around 3430 cm⁻¹ is characteristic of the O-H stretching vibrations of water molecules, confirming the hydrated nature of the compound. rsc.org
Table 2: Typical FTIR Vibrational Frequencies in Cerium(III) Nitrate Complexes
| Frequency (cm⁻¹) | Assignment | Significance | Ref. |
|---|---|---|---|
| ~3430 | O-H stretching | Presence of coordinated or lattice water | rsc.org |
| ~1450 | N-O stretching (coordinated NO₃⁻) | Indicates nitrate ligand binding to Ce³⁺ | dtic.mil |
| ~1330, ~1041 | N-O stretching | Involvement of nitrate groups in the complex | nih.gov |
| ~828 | Nitrate bending modes | Confirmation of nitrate presence | nih.gov |
UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a compound. For this compound, this technique is primarily used to study the characteristic 4f → 5d electronic transitions of the Ce³⁺ ion. These transitions are parity-allowed and result in strong absorption bands in the UV region.
A UV-Vis spectrum of cerium(III) nitrate in an ethanolic solution shows a maximum absorbance (λₘₐₓ) at approximately 265 nm, with a shoulder extending to about 350 nm. researchgate.net The position and intensity of these absorption bands can be influenced by the coordination environment around the cerium ion. Changes in the spectra upon addition of other reagents can be used to study complex formation in solution. researchgate.net In contrast, Ce(IV) species have a characteristic orange-red color due to ligand-to-metal charge transfer (LMCT) transitions, which are absent in the spectra of colorless or pale yellow Ce(III) compounds. wikipedia.orgresearchgate.net The reduction of Ce(IV) to Ce(III) can be monitored by a noticeable decrease in Ce(IV) absorption in the UV-Vis spectrum. osu.edu
Table 3: UV-Visible Absorption Data for Cerium(III) Species
| Species | Solvent/Matrix | Absorption Maxima (λₘₐₓ) | Transition | Ref. |
|---|---|---|---|---|
| Cerium(III) Nitrate | Ethanol (B145695) | ~265 nm | 4f → 5d | researchgate.net |
| Cerium(III) Nitrate | Aqueous | ~265 nm, with shoulder to 350 nm | 4f → 5d | researchgate.net |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FTIR. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds. For this compound, Raman spectroscopy provides a vibrational fingerprint, helping to confirm the presence of the nitrate and ammonium ions and to study their interaction with the cerium center.
In studies of related cerium compounds, Raman spectra provide key structural information. For instance, in cerium oxide nanoparticles, an intense band around 465 cm⁻¹ is assigned to the symmetrical stretching mode of the Ce-O8 vibrational units. mdpi.com For nitrate-containing systems, Raman bands can be assigned to the various vibrational modes of the nitrate ion. In aqueous solutions of ceric nitrate, a polarized band at 1538 cm⁻¹ has been used as evidence that the coordination between the nitrate and cerium(IV) ion is bidentate. researchgate.netcdnsciencepub.com In studies of tetramethyl ammonium cerium(III) bis(sulfate) trihydrate, splitting of the sulfate (B86663) modes in the Raman spectrum indicated a distortion of the anions within the crystal lattice. ukim.mkosti.gov A similar analysis of the nitrate bands for this compound would reveal details about the symmetry and coordination of the nitrate ligands.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the oxidation state and local coordination environment (bond distances, coordination numbers) of the absorbing atom. The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum is particularly sensitive to the valence state of cerium.
For cerium compounds, the L₃-edge XANES spectrum is used to distinguish between Ce(III) and Ce(IV). researchgate.netacs.org Ce(IV) compounds, like CeO₂, show a characteristic double-peaked feature due to 4f⁰ and 4f¹ final states. acs.org In contrast, Ce(III) compounds, such as cerium(III) nitrate hexahydrate, exhibit a single main absorption peak at a lower energy. researchgate.net This makes XAS an unambiguous tool to confirm the +3 oxidation state in this compound. researchgate.netnih.gov The Extended X-ray Absorption Fine Structure (EXAFS) region provides quantitative information about the local structure, such as the Ce-O bond distances and the number of nearest neighbors, which is difficult to obtain for amorphous or poorly crystalline materials. ntu.edu.tw
Table 4: XAS L₃-edge Features for Cerium Oxidation States
| Oxidation State | Compound Example | Key XANES Feature | Significance | Ref. |
|---|---|---|---|---|
| Ce(III) | Ce(NO₃)₃·6H₂O | Single main peak | Characteristic of the 4f¹ electronic configuration | researchgate.net |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. For cerium compounds, analysis of the Ce 3d core level spectrum is the standard method for quantifying the oxidation state. researchgate.netucl.ac.uk
The Ce 3d spectrum is complex due to final-state effects, but distinct sets of peaks correspond to the Ce³⁺ and Ce⁴⁺ states. The spectrum is typically deconvoluted into multiple spin-orbit split doublets (3d₅/₂ and 3d₃/₂) labeled v and u, respectively. ucl.ac.uk The presence of peaks labeled v' and u' is a clear fingerprint of the Ce³⁺ state, while peaks labeled v, u, v'', u'', v''', and u''' are characteristic of the Ce⁴⁺ state. ucl.ac.uk By fitting the experimental spectrum and calculating the relative areas of these peaks, the ratio of Ce³⁺ to Ce⁴⁺ on the surface can be accurately determined. researchgate.netresearchgate.net This makes XPS invaluable for confirming the +3 oxidation state of cerium in this compound and for detecting any surface oxidation to Ce⁴⁺. ucl.ac.uk
Table 5: Characteristic Binding Energies in Ce 3d XPS Spectra
| Peak Label | Approximate Binding Energy (eV) | Associated Oxidation State | Ref. |
|---|---|---|---|
| v' | ~885.0 | Ce³⁺ | ucl.ac.uk |
| u' | ~903.5 | Ce³⁺ | ucl.ac.uk |
Microscopic Characterization of Morphologies
Electron microscopy techniques are indispensable for visualizing the physical form, size, and surface features of nanoparticles and materials derived from this compound.
Transmission Electron Microscopy (TEM) is a primary technique for determining the size and shape of nanoparticles synthesized using this compound as a precursor. mit.edudtic.mil TEM analysis has been used to confirm the formation of ceria nanoparticles and to characterize their size distribution. mit.eduresearchgate.net For example, in one synthesis method, TEM was used to observe the radius and size distribution of nanoparticles. dtic.mil In other research involving the synthesis of cerium oxide nanoparticles from cerium nitrate, TEM images showed that the particles were nano-sized. researchgate.net The use of TEM, along with techniques like X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS), is common for characterizing ceria-supported catalysts. researchgate.net
Scanning Electron Microscopy (SEM) provides valuable information about the surface morphology of materials. In studies involving cerium complexes synthesized from precursors like this compound, SEM is used to investigate the morphology of the resulting particles. researchgate.netresearchgate.net These analyses can reveal whether the particles have features like a crystalline or amorphous nature. researchgate.net For instance, SEM data, in conjunction with other analyses like TGA, was used to confirm the properties of recovered fibers in a composite material study involving a cerium-based degradation system. researchgate.net
Thermal Analysis for Decomposition and Stability
Thermal analysis techniques are critical for understanding the thermal stability and decomposition pathway of this compound.
Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature, providing precise details on its thermal decomposition. researchgate.net The thermal decomposition of Ce(NH₄)₂(NO₃)₅·4H₂O has been investigated by TGA, differential thermal analysis (DTA), and evolved gas analysis (EGA). researchgate.netresearchgate.net
The process occurs in distinct steps. The initial phase involves dehydration, where the water molecules are lost. researchgate.netresearchgate.net This dehydration is coupled with decomposition, leading to the formation of intermediate crystalline phases such as Ce₂(NH₄)₃(NO₃)₉ and amorphous ammonium nitrate (NH₄NO₃). researchgate.netresearchgate.net The ammonium nitrate component decomposes first, with a maximum rate observed around 210°C. researchgate.net Following this, the cerium-containing intermediate, Ce₂(NH₄)₃(NO₃)₉, begins to decompose at approximately 220°C. researchgate.net This subsequent decomposition is a rapid process that yields various gaseous products, including O, H₂O, NO, O₂, and N₂O, with the final solid product being cerium(IV) oxide (CeO₂). researchgate.netresearchgate.net The entire decomposition process is particle-size dependent. researchgate.netresearchgate.net
Below is a data table summarizing the key stages of thermal decomposition as identified through TGA and related thermal analysis methods.
| Temperature Range / Peak | Event | Products |
| ~210°C (Max Rate) | Decomposition of amorphous NH₄NO₃ | Gaseous Products |
| Starts at ~220°C | Decomposition of Ce₂(NH₄)₃(NO₃)₉ | Gaseous Products (O, H₂O, NO, O₂, N₂O), Solid CeO₂ |
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to investigate the thermal properties of materials, including phase transitions and chemical reactions. In the context of this compound, DSC provides insights into its thermal stability and decomposition behavior.
When subjected to a controlled temperature program, a sample of cerium(III) nitrate hexahydrate, a closely related compound, exhibits distinct thermal events. researchgate.net A sharp endothermic peak observed at temperatures below 100°C corresponds to the melting of the hydrate. researchgate.net This is followed by broader endothermic stages that represent the dehydration process, where the crystalline water molecules are released. researchgate.net
The thermal decomposition of anhydrous cerium(III) nitrate has been shown to be a redox reaction where the Ce(III) ion is oxidized by the nitrate ion, leading to the formation of cerium dioxide (CeO₂). researchgate.net This decomposition is an endothermic process. researchgate.net Studies on the thermal decomposition of anhydrous cerium(III) nitrate have determined the enthalpy of reaction and the apparent activation energy. researchgate.netresearchgate.net The decomposition kinetics can be described by a second-order kinetic equation. researchgate.netresearchgate.net The process generally begins at temperatures around 200-230°C and results in the evolution of nitrogen oxides. researchgate.netresearchgate.net
The following table summarizes typical thermal events for related cerium nitrate compounds as observed by DSC.
| Thermal Event | Temperature Range (°C) | Enthalpy/Energy Change | Associated Process |
| Melting | < 100 | Endothermic | Phase transition from solid to liquid of the hydrated salt researchgate.net |
| Dehydration | 40 - 145 | Endothermic | Loss of water of crystallization researchgate.net |
| Decomposition | 230 - 360 | Endothermic | Oxidation of Ce(III) to CeO₂ and release of nitrogen oxides researchgate.net |
| Apparent Activation Energy (Decomposition) | - | 104 kJ mol⁻¹ | Energy barrier for the decomposition reaction researchgate.netresearchgate.net |
| Enthalpy of Reaction (Decomposition) | - | ~111.1 kJ mol⁻¹ | Heat absorbed during the decomposition process researchgate.netresearchgate.net |
Note: The data is based on studies of cerium(III) nitrate and its hexahydrate, which serve as a proxy for the thermal behavior of this compound.
Colloidal and Surface Property Characterization
The characterization of colloidal dispersions and surface properties is crucial for understanding the behavior of this compound in solution, particularly when it is used as a precursor for the synthesis of cerium-based nanoparticles.
Dynamic Light Scattering (DLS) for Hydrodynamic Diameter
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of small particles and molecules in suspension. uark.edufrontiersin.org When a laser beam passes through a colloidal suspension, the particles scatter the light. mdpi.com Due to their Brownian motion, the intensity of the scattered light fluctuates over time. mdpi.com DLS analyzes these fluctuations to determine the diffusion coefficient of the particles, which is then used to calculate the hydrodynamic diameter via the Stokes-Einstein equation. frontiersin.org
In research involving cerium-based compounds, DLS is frequently employed to characterize the size of ceria (CeO₂) nanoparticles synthesized from precursors like cerium(III) ammonium nitrate. researchgate.net The hydrodynamic diameter measured by DLS represents the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured, and it includes any solvent molecules associated with the particle surface. researchgate.net This technique is valuable for monitoring particle growth, aggregation, and stability in different media and under various conditions such as changes in pH and temperature. frontiersin.org For instance, DLS has been used to study the aggregation of ceria nanoparticles in the presence of different ions. nih.gov
The table below illustrates the principle of DLS measurement.
| Parameter | Description |
| Measurement Principle | Analysis of the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. mdpi.com |
| Primary Measurement | Intensity autocorrelation function, which yields the particle diffusion coefficient. uark.edu |
| Calculated Parameter | Hydrodynamic Diameter (Size Distribution). researchgate.net |
| Governing Equation | Stokes-Einstein Equation. frontiersin.org |
Zeta Potential Measurements for Surface Charge Analysis
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. frontiersin.org The measurement is typically performed using an electrophoretic light scattering technique, where an electric field is applied across the sample. mdpi.com Charged particles will migrate towards the electrode of opposite charge, and their velocity is measured. This velocity is then used to calculate the zeta potential.
For nanoparticles derived from cerium(III) ammonium nitrate, the surface charge is a critical property. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion. researchgate.net Conversely, a low zeta potential suggests that the attractive forces may overcome the repulsion, leading to flocculation or coagulation. The zeta potential of ceria nanoparticles is highly dependent on the pH of the medium, and the isoelectric point (the pH at which the zeta potential is zero) is an important characteristic. researchgate.net For example, stable aqueous sols of ceria nanoparticles have been reported to have a high positive zeta potential of +40 mV under acidic conditions. researchgate.net
The following table outlines the key aspects of zeta potential measurements.
| Parameter | Description |
| Measurement Principle | Measurement of the velocity of charged particles in a liquid under the influence of an applied electric field (electrophoresis). mdpi.com |
| Measured Quantity | Electrophoretic mobility. |
| Calculated Parameter | Zeta Potential (ζ). |
| Significance | Indicates the stability of a colloidal suspension against aggregation. frontiersin.org |
| Stability Indication | High absolute zeta potential values (e.g., > ±30 mV) are indicative of good stability. researchgate.net |
Electrochemical Methods for Redox Potential Studies
Electrochemical techniques are fundamental for studying the redox behavior of the cerium(III)/cerium(IV) couple, which is central to the chemistry of cerium compounds. researchgate.net Methods like cyclic voltammetry (CV) are employed to investigate the thermodynamics and kinetics of the Ce(III)/Ce(IV) electron transfer process. researchgate.net
The standard redox potential of the Ce⁴⁺/Ce³⁺ couple is approximately +1.72 V, indicating that Ce(IV) is a strong oxidizing agent. wikipedia.org However, this potential is highly dependent on the surrounding chemical environment, including the type and concentration of anions present, due to complexation and hydrolysis effects. acs.org In nitrate media, the coordination environment around the cerium ion significantly impacts the redox potential. rsc.org
Cyclic voltammetry studies of Ce(III) in nitric acid have shown that the peak potential separation for the redox reactions of the Ce(III)/Ce(IV) couple is influenced by the acid concentration. researchgate.net The Ce(III)/Ce(IV) redox reaction is generally characterized by a multi-step charge transfer and a strong dependence on ligand coordination. soton.ac.uk The kinetics of the reaction can be relatively fast, though the reduction of Ce(IV) tends to be slower than the oxidation of Ce(III). soton.ac.uk
The table below summarizes key electrochemical parameters for the Ce(III)/Ce(IV) redox couple in a nitrate environment, as determined from cyclic voltammetry.
| Parameter | Value/Observation | Significance |
| Standard Redox Potential (E°) | ~+1.72 V (vs. SHE) | Indicates strong oxidizing power of Ce(IV). wikipedia.org |
| Medium | Nitric Acid | The nitrate ions act as ligands, influencing the redox potential. researchgate.netrsc.org |
| Technique | Cyclic Voltammetry (CV) | Allows for the determination of peak potentials, half-wave potential, and reversibility. researchgate.net |
| Half-wave Potential (E₁/₂) in Nitrate Media | Varies with nitrate concentration and temperature. | Reflects the ease of the redox transition under specific conditions. researchgate.net |
| Kinetic Behavior | Asymmetric charge transfer; dependent on coordination. soton.ac.uknih.gov | The rates of oxidation and reduction are not equal and are affected by the ligands. |
Theoretical and Computational Chemistry Studies
Quantum Mechanical Investigations of Reaction Mechanisms
Quantum mechanical (QM) methods are essential for elucidating the step-by-step pathways of chemical reactions, including transition states and energy barriers. For cerium(III) ammonium (B1175870) nitrate (B79036) tetrahydrate, QM investigations could focus on several key processes:
Ligand Exchange and Solvation: In aqueous solution, the Ce(III) ion is coordinated by water molecules and nitrate ions. QM calculations can model the dynamics of ligand exchange, determining the energy costs associated with replacing a coordinated water molecule with a nitrate anion or another ligand. This is fundamental to understanding its behavior in solution.
Oxidation to Cerium(IV): The most significant reaction mechanism involving Ce(III) is its oxidation to the catalytically active Ce(IV) state. QM models can be used to study the thermodynamics and kinetics of this electron transfer. For instance, the oxidation of Ce(III) to Ce(IV) is a key step in various catalytic and synthetic processes. researchgate.netnih.gov Computational studies can map out the potential energy surface for this oxidation when reacting with oxidants like manganese oxides or during electrochemical processes. acs.orgrsc.org
Thermal Decomposition: Ab initio molecular dynamics, a QM-based simulation method, can be employed to simulate the initial chemical events during thermal decomposition. This would involve modeling the breaking of Ce-O and N-O bonds and the subsequent formation of gaseous products and cerium oxide, providing an atomistic picture of a process that is difficult to observe experimentally.
Photochemical Reactions: Time-dependent density functional theory (TD-DFT) can be used to study the excited states of the Ce(III) complex. This allows for the investigation of photochemical reaction mechanisms where the absorption of light leads to electron transfer, potentially making the complex a photoreductant. acs.org
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating the electronic structure and bonding of coordination compounds. A primary challenge for standard DFT functionals when applied to cerium is the self-interaction error, which can incorrectly delocalize the single 4f electron of Ce(III). unimore.it To overcome this, methods like DFT+U (which adds an on-site Coulomb interaction term) or hybrid functionals are often necessary to correctly describe the localized nature of the f-orbital and provide an accurate electronic structure. aps.org
DFT calculations on Ce(III) nitrate complexes reveal key details about their geometry and bonding:
Coordination Environment: In related crystalline Ce(III) complexes, the cerium ion is typically coordinated by oxygen atoms from both nitrate and water ligands. For example, in the complex Ce(NO₃)₃(H₂O)₃(Et₃PO), the Ce(III) ion is surrounded by oxygen atoms in a distorted pentagonal bipyramidal geometry. staffs.ac.uk
The table below, based on crystallographic data from a closely related Ce(III) complex, illustrates typical bond distances that would be expected in the coordination sphere of cerium(III) ammonium nitrate tetrahydrate. staffs.ac.uk
| Bond Type | Typical Bond Length (Å) | Source Ligand |
|---|---|---|
| Ce(III)–O(NO₃) | ~2.55 - 2.60 | Nitrate |
| Ce(III)–O(H₂O) | ~2.50 - 2.54 | Water |
Molecular Dynamics Simulations for Material Behavior
While specific molecular dynamics (MD) simulations for crystalline this compound are not prominent in the literature, this computational technique is ideally suited to study its behavior in bulk and in solution. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of material behavior over time.
An MD simulation of this compound would typically involve:
Force Field Development: A classical force field, which defines the potential energy of the system as a function of atomic positions, must be parameterized. This involves defining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic) for the Ce³⁺ ion, ammonium ions, nitrate ions, and water molecules.
Simulation Setup: The system, whether a crystal lattice or a solvated cluster, is placed in a simulation box with periodic boundary conditions to mimic an infinite system.
Equilibration and Production: The system is allowed to relax to a stable temperature and pressure before a "production" run is performed to collect data.
Potential applications of MD simulations for this compound include:
Solvation Structure: Simulating the compound in water to determine the structure and dynamics of the hydration shells around the Ce³⁺ and ammonium cations, and the nitrate anions.
Transport Properties: Calculating properties such as diffusion coefficients of the ions in solution and the viscosity of the solution.
Thermal Properties: Modeling the bulk crystal to study its response to temperature, including thermal expansion and the initial stages of melting.
Phase Transitions: Investigating solid-state phase transitions by simulating the material under different temperature and pressure conditions.
Computational Modeling of Catalytic Processes
The catalytic activity of cerium compounds is almost exclusively driven by the reversible Ce(III)/Ce(IV) redox couple. researchgate.net Therefore, computational modeling of catalytic processes involving this compound would primarily focus on its role as a precursor to the active Ce(IV) species.
DFT is the principal tool for modeling these catalytic cycles. A typical study would investigate:
Catalyst Activation: Modeling the oxidation of the Ce(III) center to Ce(IV) by a chemical or electrochemical oxidant. This involves calculating the redox potential and the energy barrier for the electron transfer step. rsc.org
Substrate Binding: Calculating the binding energy of reactant molecules to the Ce(IV) center.
Reaction Pathway: Mapping the entire reaction mechanism on the catalyst surface or complex, identifying all intermediates and transition states. This allows for the determination of the rate-limiting step and provides insights into the catalyst's selectivity. For example, in oxidation catalysis, models can elucidate the role of surface lattice oxygen versus adsorbed oxygen species. researchgate.net
Catalyst Regeneration: Modeling the reduction of the Ce(IV) center back to Ce(III) upon product release, thus completing the catalytic cycle.
The table below outlines how different computational methods can be applied to understand the catalytic potential of the Ce(III)/Ce(IV) system.
| Computational Method | Application in Catalysis Modeling | Example Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculating reaction energies, transition state barriers, and redox potentials. | Determining the energetic feasibility of a proposed catalytic cycle and identifying the rate-determining step. |
| DFT+U / Hybrid Functionals | Accurately describing the electronic structure of Ce³⁺ (4f¹) and Ce⁴⁺ (4f⁰) states. unimore.it | Correctly modeling the energy of oxidation/reduction steps, which is crucial for predicting catalytic activity. |
| Ab Initio Molecular Dynamics (AIMD) | Simulating catalyst and reactant dynamics at reaction temperatures. | Understanding the role of solvent and thermal fluctuations on the reaction mechanism. |
| Kinetic Modeling | Using computed energy barriers to predict overall reaction rates. acs.org | Comparing theoretical predictions with experimental kinetic data to validate the proposed mechanism. |
Emerging Research Frontiers and Future Directions
Design and Synthesis of Novel Cerium-Based Materials with Tailored Properties
The synthesis of cerium-based materials, particularly cerium oxide (ceria, CeO₂), from cerium(III) precursors is a field of intensive research, driven by the ability to tailor material properties through precise control of synthesis parameters. The choice of precursor, while specific in this context to cerium(III) ammonium (B1175870) nitrate (B79036) tetrahydrate and its close analogues like cerium(III) nitrate hexahydrate, is the foundational step in a multi-variable process that dictates the final material's characteristics. Researchers manipulate these variables to produce nanostructures with desired morphologies, sizes, and surface chemistries, which in turn govern their performance in various applications.
Key synthesis parameters that are rationally controlled include pH, temperature, the use of capping agents or surfactants, and the synthesis method itself (e.g., hydrothermal, sol-gel, co-precipitation). For instance, adjusting the pH of the reaction medium can significantly alter the size and even the morphology of the resulting nanoparticles. rsc.org An increase in pH during precipitation synthesis using cerium nitrate and ammonium hydroxide (B78521) has been shown to decrease the size of spherical nanoparticles. rsc.org Similarly, temperature is a critical factor; studies have demonstrated that increasing the reaction temperature can change the morphology of ceria nanoparticles from cubic to hexagonal. nih.gov
Capping agents and surfactants play a pivotal role in directing the growth and preventing the agglomeration of nanoparticles. Molecules like citric acid, gelatin, and various polymers can adsorb onto the surface of nascent nanoparticles, controlling the nucleation process and guiding the final shape. nih.govnih.gov The sol-gel method, for example, utilizing gelatin as a stabilizing agent, allows for the synthesis of highly crystalline CeO₂ nanoparticles with sizes below 10 nm; the ratio of the cerium precursor to gelatin is a key determinant of the final particle size and crystallinity. nih.gov
Different synthesis methodologies offer unique advantages for creating specific nanostructures. The hydrothermal method is particularly versatile for producing a variety of morphologies, including nanocubes, nanorods, and nano-octahedrals, by adjusting precursor concentrations and temperature. nih.govresearchgate.net Varying the concentration of cerium nitrate hexahydrate in a hydrothermal process has been shown to systematically alter the shape of the nanoparticles from spherical to nanorods and then to nanocubes. nih.gov
The table below summarizes findings from various studies on the synthesis of cerium-based nanomaterials from cerium(III) nitrate precursors, highlighting the control achieved over their physical properties.
Exploration of Size- and Shape-Dependent Catalytic Activity
The catalytic efficacy of ceria is not merely a function of its chemical composition but is profoundly influenced by its physical characteristics at the nanoscale, such as particle size, crystal shape, and the specific crystallographic facets exposed to the reaction environment. The unique ability of cerium to cycle between the Ce³⁺ and Ce⁴⁺ oxidation states is central to its catalytic function, and this property is intimately linked to the nanostructure of the material.
Research has consistently shown that different nanoshapes of ceria exhibit varied catalytic activities. scielo.org.mxresearchgate.net This shape-dependency arises because different shapes preferentially expose different crystal planes. For instance, ceria nanocubes are dominated by {100} facets, nanorods by {110} and {100} facets, and nano-octahedra or spherical nanoparticles primarily by the more stable {111} facets. scielo.org.mxacs.org These planes have different surface energies, atomic arrangements, and energies of oxygen vacancy formation, which are critical factors in catalysis. The reactive {110} and {100} planes are generally associated with higher catalytic activity for reactions like CO oxidation compared to the {111} plane. scielo.org.mx
A clear example of this shape-dependent activity was demonstrated in the catalytic oxidation of CO, where ceria nanorods showed higher activity than irregularly shaped nanoparticles, a difference attributed to the higher reactivity of the {100} and {110} planes exposed on the nanorods. mdpi.com Similarly, in soot oxidation, the activity of ceria nanostructures followed the order: nanorods > nanocubes > conventional polycrystalline ceria, which correlates with the presence of more reactive exposed surfaces on the nanoshaped materials. acs.org
Particle size is another critical parameter. As the size of ceria nanoparticles decreases, the surface-to-volume ratio increases, leading to a higher concentration of surface Ce³⁺ ions and oxygen vacancies. rsc.org These defects are often the active sites for catalytic reactions. Studies on enzyme-mimetic activities have shown that smaller particles with a larger fraction of surface Ce³⁺ exhibit enhanced superoxide (B77818) dismutase (SOD)-like activity. rsc.org The catalytic activity is also directly linked to the Ce³⁺/Ce⁴⁺ ratio on the nanoparticle surface; a higher ratio of Ce³⁺ is linked to SOD-mimetic activity, while a higher concentration of Ce⁴⁺ is associated with catalase-mimetic activity. mdpi.com
The following table presents comparative data on the catalytic performance of ceria nanostructures with different shapes and sizes for specific reactions.
Development of Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the complex mechanisms of nanoparticle formation and catalysis requires analytical techniques that can probe the system in real-time, under actual reaction conditions. The development and application of advanced in situ and operando spectroscopic methods represent a major frontier in cerium-based materials research. These techniques provide dynamic information on the evolution of the precursor, the formation of intermediate species, the nucleation and growth of nanoparticles, and the state of the catalyst during a reaction, which is unattainable through conventional ex situ characterization of the final product.
Several powerful spectroscopic probes are being employed to monitor these processes:
UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for monitoring the hydrolysis of cerium precursors and the subsequent crystallization of ceria nanoparticles in solution. The formation of nanocrystalline ceria from cerium(IV) ammonium nitrate, for example, can be tracked by a significant increase in UV absorption around 290 nm. The presence of an isosbestic point in the spectra indicates a direct conversion between two distinct species, such as an amorphous precursor phase and the final crystalline nanoparticles. griffith.edu.au
Raman Spectroscopy: In situ and operando Raman spectroscopy is a highly effective tool for studying the structure of ceria-based materials during synthesis or catalysis. The primary F₂g vibrational mode around 465 cm⁻¹ confirms the cubic fluorite structure of CeO₂. Importantly, other bands related to defect sites (D band, ~595 cm⁻¹) and the presence of Ce³⁺ can be monitored to understand the concentration of oxygen vacancies, which are often the active sites in catalysis. researchgate.netsigmaaldrich.com This allows researchers to correlate the defect structure with catalytic activity in real-time. sigmaaldrich.com
Infrared (IR) Spectroscopy: In situ IR spectroscopy offers a convenient method to characterize the oxidation state of cerium. It can monitor the electronic spin-orbit transition in Ce³⁺ (²F₅/₂ → ²F₇/₂) at approximately 2147 cm⁻¹, providing a direct probe of the reduction of Ce⁴⁺ and the formation of oxygen vacancies during a catalytic reaction. mdpi.com
X-ray Based Techniques: Synchrotron-based methods provide unparalleled insight. In situ Small-Angle X-ray Scattering (SAXS) can follow the nucleation and growth of nanoparticles from the earliest stages, revealing the formation and consumption of precursor clusters. Operando X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the electronic structure and local coordination environment of the cerium atoms, allowing for the identification of active sites and reaction intermediates under catalytic conditions.
The combination of these techniques, often in a single experimental setup (e.g., operando Raman coupled with online mass spectrometry or FTIR), provides a comprehensive, multi-faceted view of the chemical and physical transformations occurring during the synthesis and application of ceria-based materials.
The table below summarizes key advanced spectroscopic techniques and the specific insights they provide for reaction monitoring.
Applications in Advanced Energy Conversion and Storage Systems
The unique redox properties of cerium (Ce³⁺/Ce⁴⁺), high oxygen ion conductivity, and catalytic activity make ceria-based materials, often synthesized from cerium(III) ammonium nitrate tetrahydrate, highly promising for applications in advanced energy systems. Research is focused on leveraging these properties to improve the efficiency, stability, and cost-effectiveness of devices such as solid oxide fuel cells (SOFCs), supercapacitors, batteries, and solar cells.
Solid Oxide Fuel Cells (SOFCs): Ceria is a cornerstone material for intermediate-temperature SOFCs (IT-SOFCs). Its high ionic conductivity allows it to be used as a solid electrolyte, often doped with rare-earth elements like gadolinium (GDC) or samarium (SDC) to enhance oxygen vacancy concentration. Nanostructured doped ceria electrolytes have demonstrated exceptional performance, with a fuel cell based on a Sm³⁺ and Nd³⁺ co-doped CeO₂ (SNDC) electrolyte achieving a peak power density of 1070.31 mW·cm⁻² at 550 °C. Ceria is also an excellent catalyst and is used in SOFC anodes to promote fuel oxidation and resist carbon deposition (coking) when using hydrocarbon fuels.
Supercapacitors: The rapid and reversible Ce³⁺/Ce⁴⁺ redox transition makes ceria an ideal pseudocapacitive material for high-performance supercapacitor electrodes. To overcome the inherently lower conductivity of cerium oxide, it is often composited with conductive materials like carbon or conducting polymers. A composite of a cerium-based metal-organic framework with graphene oxide (Ce-MOF/GO) exhibited a very high specific capacitance of 2221.2 F g⁻¹ and an energy density of 111.05 Wh kg⁻¹. Doping polypyrrole nanofibers with cerium has also been shown to improve cycling stability and achieve a specific capacitance of 203 F g⁻¹.
Lithium-Ion Batteries: In lithium-ion batteries, ceria is being explored as both an anode material and a protective coating for cathodes. As an anode, nanostructured ceria offers the potential for high capacity. For example, a rhombus-shaped CeO₂ material showed an initial discharge capacity of 529 mAh g⁻¹ and maintained a reversible capacity of 374 mAh g⁻¹ after 50 cycles. As a coating on high-energy cathodes, ceria can suppress side reactions and structural degradation, improving long-term stability.
The following table summarizes the performance of ceria-based materials in various energy conversion and storage applications.
Rational Design of Cerium Precursors for Specific Synthetic Outcomes
While simple salts like cerium(III) nitrate are common starting points, research shows that the choice of the anion (e.g., nitrate vs. chloride) can already influence the final morphology, leading to nanoparticles or nanorods, respectively, under similar hydrothermal conditions. This is attributed to the different tendencies of the anions to form complexes with cerium ions or to adsorb onto specific crystal faces during growth.
A more advanced strategy involves the use of pre-organized cerium-containing structures, such as metal-organic frameworks (MOFs) or coordination polymers, as "single-source" precursors. In this method, a crystalline framework containing cerium ions linked by organic ligands is first synthesized. This framework can then be carefully decomposed via calcination, using the MOF structure as a template to generate nanostructured ceria with high surface areas and controlled porosity. For instance, the disassembly and reassembly of an unstable cerium-based coordination polymer has been used to create novel architectures like holey 2D nanosheets and hollow 3D spheres, which are inaccessible through conventional precipitation methods.
The rational design of precursors is particularly powerful for creating homogeneously doped materials. By synthesizing a single-source precursor that contains both cerium and the desired dopant metal within the same molecular complex, a highly uniform distribution of the dopant can be achieved in the final ceria lattice. This avoids the phase separation and inhomogeneous doping that can occur when simply mixing two separate salt precursors. For example, using a liquid citrate (B86180) method where cerium and iron nitrates are complexed by citric acid before decomposition ensures an even distribution of iron dopant atoms throughout the ceria structure.
Furthermore, the complexation of cerium(III) nitrate with organic molecules like oleylamine (B85491) in a high-boiling-point solvent creates a specific precursor environment. The thermal decomposition of this complex leads to the formation of ceria nanoparticles, where the size can be tuned by controlling the ratio of the cerium salt to the organic amine ligand, demonstrating a molecular-level control over the final particle dimensions.
The table below provides examples of how the rational selection and design of cerium precursors can be used to achieve specific synthetic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
